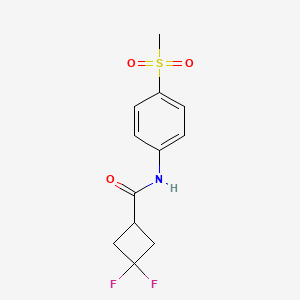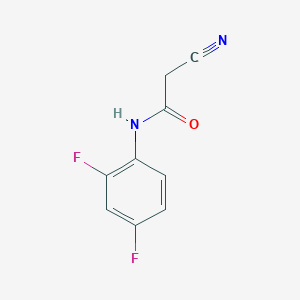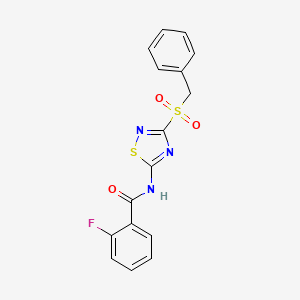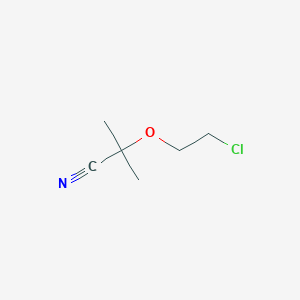
2-(2-Chloroethoxy)-2-methylpropanenitrile
概要
説明
“2-(2-Chloroethoxy)ethanol” is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It’s a colourless transparent liquid soluble in water and organic solvents such as alcohol and ether .
Synthesis Analysis
The synthesis of “2-(2-Chloroethoxy)ethanol” can be achieved using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using triethylene glycol and sulfoxide chloride (SOCl2), heated to 70 °C and stirred for 6 hours .
Molecular Structure Analysis
The molecular formula of “2-(2-Chloroethoxy)ethanol” is C4H9ClO2 . The molecular weight is 124.57 .
Physical And Chemical Properties Analysis
“2-(2-Chloroethoxy)ethanol” is a colourless transparent liquid . It has a density of 1.16 g/mL at 25 °C .
科学的研究の応用
Beta-Glycosidation of Sterically Hindered Alcohols
One significant application of related compounds to "2-(2-Chloroethoxy)-2-methylpropanenitrile" is in the beta-glycosidation of sterically hindered alcohols. The use of 2-chloro-2-methylpropanoic ester as a steering group in the Schmidt glycosidation reaction allows for the rapid and efficient glycosidation under mild, acidic conditions. This process yields glycoside products in high yield and beta-selectivity without the formation of orthoester side products, demonstrating the compound's pivotal role in synthesizing complex glycosides (Szpilman & Carreira, 2009).
Oxidative Decarboxylation of Amino Acids
The compound is also instrumental in the oxidative decarboxylation of amino acids, transforming glutamic acid into 3-cyanopropanoic acid by using vanadium-chloroperoxidase. This transformation is crucial for synthesizing bio-succinonitrile and bio-acrylonitrile, highlighting the chemical's utility in creating industrially relevant nitriles from biomass. This clean oxidative decarboxylation process can be applied to mixtures of amino acids obtained from plant waste streams, showcasing an efficient method for producing nitriles with minimal environmental impact (But et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVSDCNDPIMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)-2-methylpropanenitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2709812.png)
![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709815.png)
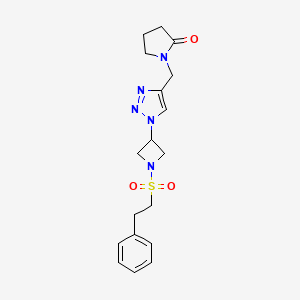
![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)
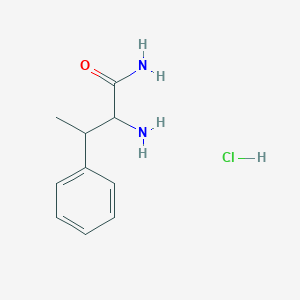

![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)
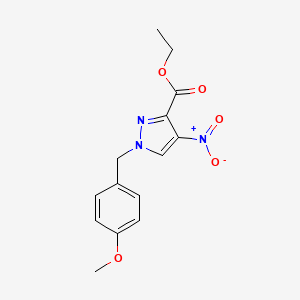
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
